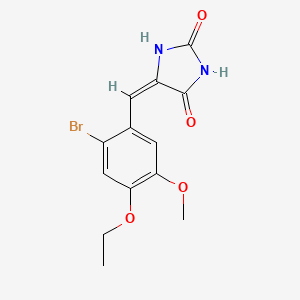
3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole derivatives, including compounds similar to "3-(4-chlorophenyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide," are of significant interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, starting from appropriate precursors such as hydrazides and aldehydes. For example, Karrouchi et al. (2021) synthesized a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. Karrouchi et al. (2021) reported the (E)-configuration of the hydrazonoic group and provided detailed theoretical structures optimized using hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The nucleophilic and electrophilic sites, as identified in the study by Karrouchi et al. (2021), play a significant role in their reactivity and interaction with other molecules (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and stability, of pyrazole derivatives can be inferred from their molecular structure and the presence of functional groups. Dipole moments and solvation energies provide insights into their behavior in different media.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity, are closely related to their molecular structure. Studies like that of Karrouchi et al. (2021) provide valuable insights into these aspects through NBO calculations and frontier orbitals studies, suggesting their reactivity in various media (Karrouchi et al., 2021).
Scientific Research Applications
Corrosion Protection
The compound under discussion is closely related to carbohydrazide-pyrazole derivatives, which have shown significant promise in the field of corrosion protection. For instance, synthesized derivatives such as (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and (E)-5-amino-N′-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide exhibited high inhibition efficiency towards the corrosion of mild steel in acidic solutions. This was confirmed through various methods including gravimetric and electrochemical techniques, suggesting their potential as effective corrosion inhibitors due to their adsorption and formation of a protective layer on the metal surface (Paul, Yadav, & Obot, 2020).
Antitumor Activity
Compounds derived from carbohydrazide-pyrazole structures have been explored for their potential antitumor activities. Notably, derivatives such as (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and 1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-3-substituted-1H-pyrazol-5(4H)-ones were developed and tested in vitro for tumor cell growth inhibition, underscoring the potential of such compounds in cancer therapy (Farghaly, 2010).
Enzyme Inhibition
The structural precursor 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize compounds with notable lipase and α-glucosidase inhibitory activities. This highlights the compound's relevance in the development of new therapeutic agents for diseases related to enzyme dysregulation, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-17-7-2-11(8-16(17)24)10-20-23-18(25)15-9-14(21-22-15)12-3-5-13(19)6-4-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYXNYRNRQEMND-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)